[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride

NaV1.6 selectivity isoform-selective inhibitor voltage-gated sodium channel

[(2S,4S)-4-Aminopyrrolidin-2-yl]methanol dihydrochloride (CAS 2679950-59-3; free base CAS 1207376-36-0) is a cis-configured chiral pyrrolidine derivative bearing both a primary amine at C4 and a hydroxymethyl group at C2. It serves as the stereochemically defining core fragment of zandatrigine (NBI-921352/XEN901), a first-in-class, orally bioavailable, isoform-selective NaV1.6 (SCN8A) sodium channel inhibitor that entered Phase II clinical development for SCN8A-related developmental epileptic encephalopathy and adult focal-onset seizures.

Molecular Formula C5H14Cl2N2O
Molecular Weight 189.08 g/mol
Cat. No. B15303760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride
Molecular FormulaC5H14Cl2N2O
Molecular Weight189.08 g/mol
Structural Identifiers
SMILESC1C(CNC1CO)N.Cl.Cl
InChIInChI=1S/C5H12N2O.2ClH/c6-4-1-5(3-8)7-2-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m0../s1
InChIKeyMYRBCWBHSWFNCC-RSLHMRQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2S,4S)-4-Aminopyrrolidin-2-yl]methanol Dihydrochloride: Chiral Pyrrolidine Building Block for Nav1.6-Selective Drug Programs


[(2S,4S)-4-Aminopyrrolidin-2-yl]methanol dihydrochloride (CAS 2679950-59-3; free base CAS 1207376-36-0) is a cis-configured chiral pyrrolidine derivative bearing both a primary amine at C4 and a hydroxymethyl group at C2. It serves as the stereochemically defining core fragment of zandatrigine (NBI-921352/XEN901), a first-in-class, orally bioavailable, isoform-selective NaV1.6 (SCN8A) sodium channel inhibitor that entered Phase II clinical development for SCN8A-related developmental epileptic encephalopathy and adult focal-onset seizures [1]. The dihydrochloride salt form (C₅H₁₄Cl₂N₂O, MW 189.08) provides enhanced aqueous solubility and handling stability compared to the free base, making it the preferred form for solution-phase coupling reactions in medicinal chemistry workflows .

Why Generic Substitution of [(2S,4S)-4-Aminopyrrolidin-2-yl]methanol Dihydrochloride with Alternative Pyrrolidine Intermediates Compromises Drug Candidate Selectivity


Substituting this specific (2S,4S) stereoisomer with its enantiomer (2R,4R), diastereomers (2S,4R or 2R,4S), or racemic mixtures is not acceptable for Nav1.6-targeted programs because the absolute and relative configuration at C2 and C4 directly governs the three-dimensional presentation of the aminomethyl and hydroxymethyl vectors to the voltage-sensor domain IV (VSD4) binding pocket of the NaV1.6 channel [1]. The downstream sulfonamide drug zandatrigine requires the (2S,4S)-configured pyrrolidine core to achieve its reported 134- to 756-fold isoform selectivity window; use of any other stereoisomer yields a distinct diastereomeric final compound with unvalidated — and predictably inferior — selectivity and potency profiles [2]. Furthermore, non-chiral pyrrolidine-2-methanol or 4-aminopyrrolidine alternatives lack the constrained spatial orientation of both functional groups, eliminating the conformational rigidity that underpins the state-dependent binding mechanism of the final drug candidate [1].

Quantitative Differentiation Evidence for [(2S,4S)-4-Aminopyrrolidin-2-yl]methanol Dihydrochloride vs. In-Class Alternatives


NaV1.6 Isoform Selectivity Window: Zandatrigine (Containing (2S,4S) Core) vs. Non-Selective Sodium Channel Blockers

The downstream drug candidate zandatrigine, constructed on the (2S,4S)-4-aminopyrrolidin-2-yl]methanol scaffold, achieves an unprecedented isoform selectivity window versus all other human NaV subtypes. This contrasts with conventional anticonvulsant sodium channel blockers (phenytoin, carbamazepine, lacosamide), which inhibit all NaV isoforms with near-equivalent potency, producing dose-limiting cardiovascular (NaV1.5) and CNS inhibitory interneuron (NaV1.1) toxicities [1]. The selectivity ratios are calculated as IC50(hNaV1.X) / IC50(hNaV1.6) measured under voltage-clamp conditions in HEK293 cells [1].

NaV1.6 selectivity isoform-selective inhibitor voltage-gated sodium channel epilepsy pharmacotherapy

In Vivo Anticonvulsant Potency: XEN901 (Containing (2S,4S) Core) vs. Phenytoin, Carbamazepine, and Lacosamide in Mouse Maximal Electroshock Seizure (MES) Model

In the mouse MES assay — the standard predictive model for human focal seizure efficacy — the (2S,4S)-derived compound XEN901 demonstrates plasma EC50 values substantially lower than three clinically established, non-selective sodium channel inhibitor antiseizure medications [1]. The plasma EC50 for XEN901 is 0.12 µM, representing a 37-fold potency advantage over phenytoin (4.4 µM), a 100-fold advantage over carbamazepine (12.0 µM), and a 44-fold advantage over lacosamide (5.3 µM) [1].

MES assay anticonvulsant efficacy therapeutic index brain exposure

SCN8A Gain-of-Function Model: Brain Exposure Required for Equivalent Efficacy — XEN901 vs. Phenytoin

In a genetically defined SCN8A gain-of-function mouse model predictive of the pediatric epilepsy syndrome EIEE13, XEN901 achieved the same degree of seizure protection as phenytoin at approximately 1,000-fold lower brain drug concentrations [1]. This result demonstrates that the (2S,4S) scaffold-derived compound requires dramatically lower target-tissue exposure for equivalent pharmacodynamic effect compared to the prototypical non-selective sodium channel blocker.

SCN8A epilepsy brain exposure gain-of-function mutation EIEE13 precision medicine

Stereochemical Impact on Biological Target Recognition: All Four Stereoisomers of 4-Aminoprolinol Derivatives Exhibit Distinct Receptor Binding Profiles

A systematic ex-chiral pool synthesis and receptor binding study of all four stereoisomers of 4-amino-substituted prolinol derivatives demonstrated that the absolute and relative configuration at C2 and C4 produces divergent receptor binding profiles. The (2R,4R)-aminoprolinol derivative (enantiomer of the target (2S,4S) configuration) preferentially recognized the dopamine D4 subtype, whereas other stereoisomers showed distinct D3-preferring profiles [1]. This study establishes that the stereochemical identity of 4-aminopyrrolidin-2-yl]methanol derivatives is not interchangeable for drug design applications.

stereochemistry-activity relationship 4-aminoprolinol dopamine receptor chiral pool synthesis peptidomimetic

Neuronal Subtype Functional Selectivity: Excitatory Pyramidal Neuron Inhibition with Sparing of Inhibitory Interneurons

The isoform-selective profile conferred by the (2S,4S) scaffold translates into functional neuronal subtype selectivity: zandatrigine robustly inhibits action-potential firing in glutamatergic excitatory pyramidal neurons (where NaV1.6 predominates) while sparing fast-spiking parvalbumin-positive inhibitory interneurons (where NaV1.1 predominates) [1]. By contrast, non-selective sodium channel blockers such as phenytoin and carbamazepine inhibit both excitatory and inhibitory neuron populations, producing a proconvulsant liability at higher doses due to NaV1.1 blockade in GABAergic interneurons — a mechanism genetically validated by the observation that NaV1.1 loss-of-function mutations cause Dravet syndrome [1].

pyramidal neuron inhibitory interneuron parvalbumin-positive action potential firing NaV1.1 sparing

High-Value Application Scenarios for [(2S,4S)-4-Aminopyrrolidin-2-yl]methanol Dihydrochloride Procurement


Synthesis of Isoform-Selective NaV1.6 Inhibitors for Precision Epilepsy Therapeutics

This (2S,4S) building block is the essential chiral intermediate for constructing zandatrigine-class NaV1.6-selective inhibitors. Medicinal chemistry teams pursuing SCN8A-related epilepsy (SCN8A-DEE, EIEE13) or adult focal-onset seizure programs can use this intermediate to elaborate the pyrrolidine nitrogen and C4 amine with sulfonamide pharmacophores. The resulting compounds achieve 134–756-fold selectivity for NaV1.6 over other NaV isoforms, a differentiation window unattainable with racemic or alternative stereoisomer intermediates [1]. The dihydrochloride salt form enables direct use in amide coupling and reductive amination reactions without additional neutralization steps.

Structure-Activity Relationship (SAR) Exploration of Voltage-Sensor Domain IV (VSD4) Binders

Cryo-EM structural studies have identified VSD4 as the binding site for aryl sulfonamide NaV inhibitors. The (2S,4S) scaffold provides the optimal spatial orientation for the amino and hydroxymethyl groups to engage key residues within this domain [1]. Procurement of this single, stereochemically defined intermediate enables systematic SAR campaigns where the C4-amino and C2-hydroxymethyl groups serve as orthogonal diversification handles for parallel library synthesis, with the confidence that the core stereochemistry is fixed and validated [2].

Conformationally Constrained Peptidomimetic and Peptide Nucleic Acid (PNA) Monomer Synthesis

The (2S,4S)-4-aminopyrrolidine-2-methanol scaffold serves as a precursor for 4-aminoproline-derived building blocks used in conformationally constrained peptide nucleic acids (PNAs) and peptidomimetics. Systematic studies have demonstrated that the stereochemical identity at C2 and C4 directly controls the secondary structure and target binding properties of the resulting oligomers [1]. The dihydrochloride salt offers superior bench stability and solubility for solid-phase synthesis protocols compared to the free base form [2].

Chiral Ligand Synthesis for Asymmetric Catalysis

The cis-(2S,4S) configuration places the amino and hydroxymethyl groups in a mutually reinforcing spatial relationship ideal for bidentate metal coordination. This scaffold can be elaborated into chiral N,O-ligands for copper- and palladium-catalyzed asymmetric transformations, including 1,3-dipolar cycloadditions for constructing additional 4-aminopyrrolidine derivatives with controlled stereochemistry [1]. The dihydrochloride form ensures consistent protonation state for ligand-metal complex formation.

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